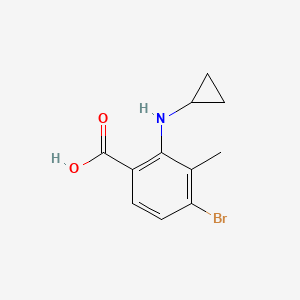

4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid

Description

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

4-bromo-2-(cyclopropylamino)-3-methylbenzoic acid |

InChI |

InChI=1S/C11H12BrNO2/c1-6-9(12)5-4-8(11(14)15)10(6)13-7-2-3-7/h4-5,7,13H,2-3H2,1H3,(H,14,15) |

InChI Key |

CILNPPXRIIAWHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1NC2CC2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-methylbenzoic acid to introduce the bromine atom at the 4-position. This is followed by the introduction of the cyclopropylamino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylate or ester derivatives.

Reduction: Formation of 2-(cyclopropylamino)-3-methylbenzoic acid.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropylamino group can enhance the compound’s binding affinity to its target, while the bromine atom may contribute to its overall reactivity.

Comparison with Similar Compounds

Structural Analogues of Bromo-Methylbenzoic Acids

The positional isomerism of bromo and methyl groups on the benzoic acid scaffold significantly influences physicochemical properties and applications. Key analogues include:

Key Observations :

- Positional Effects: The bromo group at position 4 is common, but substituents at position 2 (methyl vs. cyclopropylamino) dictate steric and electronic profiles.

- Thermal Stability: 4-Bromo-2-methylbenzoic acid’s high melting point (181°C) suggests strong intermolecular interactions, which may be reduced in the target compound due to the bulkier cyclopropylamino group .

Functional Group Variations

Cyclopropylamino vs. Hydroxymethyl/Benzyloxy Groups

- 4-Bromo-2-(hydroxymethyl)benzoic acid (CAS 4785-52-8): The hydroxymethyl group increases polarity, improving aqueous solubility but reducing lipophilicity compared to the cyclopropylamino group. This impacts pharmacokinetic properties .

- 4-Benzyloxy-3-fluorobenzeneboronic acid (CAS L18514): Boronic acid derivatives are used in Suzuki couplings, whereas carboxylic acids like the target compound are more relevant in drug design for ionic interactions .

Fluoro-Substituted Analogues

The fluorine enhances electronegativity and metabolic stability, whereas the aldehyde group may limit in vivo applications due to reactivity .

Biological Activity

4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C11H12BrN

- Molecular Weight : 240.12 g/mol

- IUPAC Name : this compound

This compound exhibits its biological effects primarily through inhibition of specific enzymes and modulation of cellular pathways. This compound has been studied for its interaction with bacterial gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values suggest a potent effect compared to traditional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli WT | 0.008 |

| K. pneumoniae WT | 0.03 |

| P. aeruginosa WT | 0.125 |

In a study comparing this compound to fluoroquinolones, it was found to retain efficacy even against strains with mutations conferring antibiotic resistance, although it showed a loss of intrinsic cellular activity relative to ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways. The specific mechanisms involve the modulation of cell cycle regulators and pro-apoptotic factors.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against engineered strains of Pseudomonas aeruginosa with known resistance mutations. The results indicated that while the compound had a higher MIC compared to standard treatments, it exhibited unique action profiles that could be beneficial in developing new therapeutic strategies .

Study on Cancer Cell Lines

A recent study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results showed significant inhibition of cell proliferation and increased rates of apoptosis, suggesting its potential as a chemotherapeutic agent. The study highlighted the importance of further exploring its molecular targets to optimize its therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.